N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a chemical compound known for its significant role in various biochemical assays, particularly in the MTT assay, which is widely used to assess cell metabolic activity and viability. This compound is a derivative of thiazolyl blue tetrazolium bromide and is instrumental in colorimetric assays due to its ability to be reduced to formazan by mitochondrial enzymes in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves the reaction of 4,5-dimethylthiazol-2-ylamine with 6-chloropyridazine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for biochemical applications .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolyl and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized derivatives and formazan, which is a purple-colored compound formed during the reduction process in the MTT assay .
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction converts the compound into formazan, which is insoluble and forms purple crystals. The intensity of the purple color is directly proportional to the number of viable cells, making it a reliable indicator of cell viability and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide but produces a water-soluble formazan product.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Another tetrazolium salt used in cell viability assays, producing a soluble formazan product.
Uniqueness
This compound is unique due to its specific reduction to an insoluble formazan product, which allows for easy quantification of cell viability through colorimetric analysis. This property makes it particularly valuable in assays where precise measurement of cell metabolic activity is required .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-10(2)22-14(15-9)16-13(20)11-3-4-12(18-17-11)19-5-7-21-8-6-19/h3-4H,5-8H2,1-2H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOJSKODJWPBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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